molecular formula C12H22BNO4 B8187448 8-Boc-8-aza-bicyclo[3.2.1]octane-3-boronic acid

8-Boc-8-aza-bicyclo[3.2.1]octane-3-boronic acid

Cat. No.: B8187448
M. Wt: 255.12 g/mol
InChI Key: LQAWOIRTQJFHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Boc-8-aza-bicyclo[3.2.1]octane-3-boronic acid is a chemical compound with the molecular formula C12H22BNO4. It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is a core structure found in many biologically active molecules, including tropane alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Boc-8-aza-bicyclo[321]octane-3-boronic acid typically involves the protection of the nitrogen atom in the 8-azabicyclo[32The reaction conditions often include the use of boronic acid derivatives and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Boc-8-aza-bicyclo[3.2.1]octane-3-boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce boranes .

Scientific Research Applications

8-Boc-8-aza-bicyclo[3.2.1]octane-3-boronic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Boc-8-aza-bicyclo[3.2.1]octane-3-boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The 8-azabicyclo[3.2.1]octane scaffold can interact with various biological receptors, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the Boc protection and the boronic acid functionality, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

[8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BNO4/c1-12(2,3)18-11(15)14-9-4-5-10(14)7-8(6-9)13(16)17/h8-10,16-17H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAWOIRTQJFHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CC2CCC(C1)N2C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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